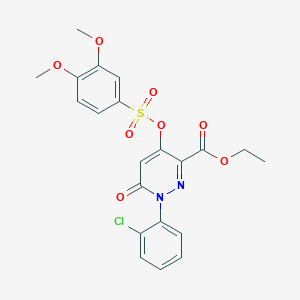![molecular formula C13H11FO2 B2672096 [2-(4-Fluorophenoxy)phenyl]methanol CAS No. 70764-39-5](/img/structure/B2672096.png)
[2-(4-Fluorophenoxy)phenyl]methanol
Vue d'ensemble
Description
“[2-(4-Fluorophenoxy)phenyl]methanol” is a chemical compound with the empirical formula C13H11FO2 . It has a molecular weight of 218.22 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 . The InChI key for this compound is CDHGTLMRIKSFII-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound is stored at room temperature and it’s in liquid form .Applications De Recherche Scientifique
Chemosensor Development
A phenyl thiadiazole-based Schiff base receptor was developed for turn-on fluorescent, colorimetric detection of Al3+ ions. The chemosensor showed quick responses, excellent selectivity, and sensitivity towards Al3+ ions, demonstrating potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Proton Exchange Membranes
Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells highlighted the potential of such materials in energy technology. These materials demonstrated high proton conductivity, suggesting their utility in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Interaction with Alcohols
A study on the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene through infrared-optical double resonance spectroscopy indicated that fluorine substitution on the phenyl ring alters hydrogen bonding behavior. This finding is relevant for understanding molecular interactions in various solvents (Maity, Maity, & Patwari, 2011).
Enzymatic Oxidative Polymerization
The enzymatic oxidative polymerization of 4-fluoroguaiacol was investigated, producing a novel material with fluorescent properties. This process, involving defluorination, highlights the potential of enzymatic methods in creating new materials with unique optical properties (López et al., 2014).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol revealed its potential for further chemical and material science investigations. The study detailed the compound's structure, offering insights into its chemical behavior (Liang, 2009).
Safety and Hazards
“[2-(4-Fluorophenoxy)phenyl]methanol” is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOIWVHXSPAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)
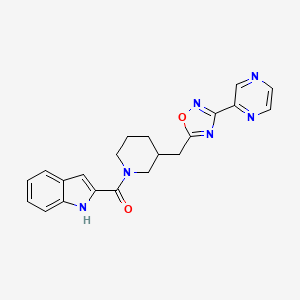


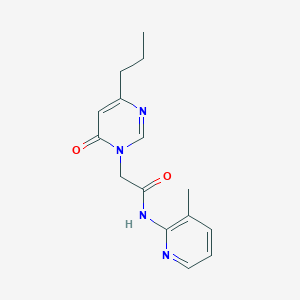
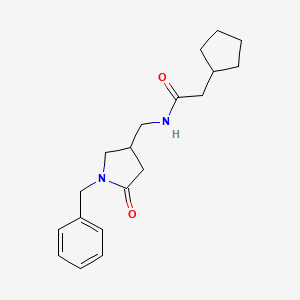
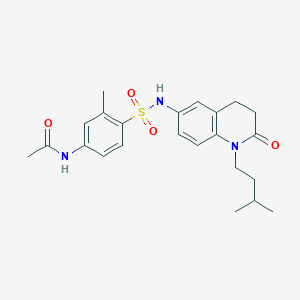
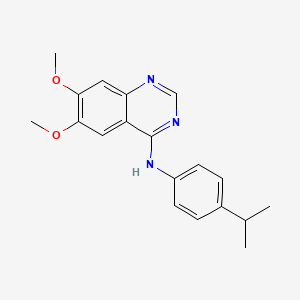
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)
